molecular formula C7H4ClN7 B1462932 5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole CAS No. 1240528-35-1

5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole

Cat. No.: B1462932
CAS No.: 1240528-35-1
M. Wt: 221.61 g/mol
InChI Key: NCDDDDHHUCILSM-UHFFFAOYSA-N
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Description

5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole is a synthetic heterocyclic compound designed for advanced pharmacological and materials science research. Tetrazole derivatives are a significant class of nitrogen-rich heterocycles known for their electron-rich planar structure, which allows them to mimic carboxylic acid groups in bioactive molecules, thereby influencing drug metabolism and potency . This particular compound features a unique 2-azido-6-chlorophenyl substituent, which may contribute to its reactivity and biological profile. Researchers are increasingly exploring such tetrazole derivatives for their diverse biological activities, which include potential anticancer, antibacterial, and antifungal properties . In anticancer research, structurally related 1,5-diaryl tetrazoles have been identified as potent antiproliferative agents that inhibit tubulin polymerization, a key mechanism for halting cell division in tumors . These compounds have demonstrated efficacy against a range of human cancer cell lines, including multidrug-resistant models, and can induce apoptosis through the mitochondrial pathway . Furthermore, recent studies in 2025 highlight that novel tetrazole derivatives show strong potential as inhibitors of the Bcl-2 apoptosis regulator, a key protein in cancer cell survival, and can significantly reduce interleukin-6 (IL-6) levels, indicating possible anti-inflammatory applications . In microbiological contexts, tetrazole derivatives have shown promise as tools to combat fungal virulence, for instance, by disrupting the cell membrane integrity of pathogens like Candida albicans . This product is intended for research purposes only, specifically for in vitro assays, hit-to-lead optimization, and mechanism-of-action studies in drug discovery. It is not for diagnostic or therapeutic use. Researchers should consult the specific product data sheet for detailed handling, safety, and storage information.

Properties

IUPAC Name

5-(2-azido-6-chlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN7/c8-4-2-1-3-5(10-13-9)6(4)7-11-14-15-12-7/h1-3H,(H,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDDDDHHUCILSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Preparation Method Using Sodium Azide and Nitriles

A seminal method reported by Finnegan et al. (1958) uses sodium azide and ammonium chloride in dimethylformamide (DMF) to convert nitriles into 5-substituted 1H-tetrazoles. This method avoids the use of hazardous hydrazoic acid and hydrogen cyanide, improving safety and practicality.

This method remains a foundation for preparing 5-substituted tetrazoles including 5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool to accelerate the synthesis of 5-substituted 1H-tetrazoles, significantly reducing reaction times and often improving yields and purity.

  • Typical conditions: Sodium azide, nitrile, DMF or aqueous solvent mixtures, MW irradiation at 100–160 °C, reaction times from 10 minutes to 2 hours.
  • Catalysts: ZnBr2, AcOH, scandium triflate, bismuth chloride, or heterogeneous catalysts like Pd/Co nanoparticles.
  • Yields: 63–99% reported for various substrates
  • Benefits: Reduced reaction time (from tens of hours to minutes), environmentally benign protocols, easy catalyst recovery when heterogeneous catalysts are used.

For example, Harusawa et al. demonstrated that microwave irradiation could reduce reaction time from 40 hours to 2 hours with good yields (69–79%) for 5-substituted tetrazoles.

Use of Heterogeneous Catalysts

Heterogeneous catalysts have been employed to enhance the efficiency and sustainability of the synthesis. These catalysts allow easy separation and recycling, improving the overall process economics and environmental footprint.

  • Examples of catalysts:

    • Pd/Co nanoparticles on carbon nanotubes
    • Silica-supported lanthanum triflate
    • Tetra-butylammonium hydrogen sulfate (TBAHS)
    • Fe3O4@SiO2 supported Cu(II) complexes
    • Silver nanoparticles (Ag NPs)
  • Reaction conditions: Usually in DMF or mixed solvents at 70–130 °C

  • Yields: Typically 75–99%
  • Recyclability: Most catalysts can be reused multiple times without significant activity loss

These catalysts activate the nitrile group, facilitating the [3+2] cycloaddition with sodium azide to form the tetrazole ring.

Silica Supported Sulfuric Acid Catalyzed Method

An improved method uses silica supported sulfuric acid as a solid acid catalyst to promote the [3+2] cycloaddition in DMF solvent.

  • Reaction conditions: Nitrile + sodium azide + silica sulfuric acid in DMF at reflux
  • Yields: 72%–95%
  • Advantages: One-pot, highly efficient, cost-effective, and simple operation
  • Scope: Applicable to a variety of nitriles, including aromatic and heteroaromatic derivatives

This method is practical for academic and industrial applications and could be adapted for the synthesis of this compound.

Multicomponent Reactions (MCR) Approach

A convergent three-component reaction (3CR) involving an amine, a carboxylic acid derivative, and an azide source can be used for tetrazole synthesis. This method is microwave-accelerated and provides access to 1,5-disubstituted tetrazoles, which may be adapted for the target compound synthesis.

  • Advantages: Versatile, rapid, and efficient
  • Reaction time: Minutes under microwave irradiation
  • Yields: High yields reported for various tetrazole scaffolds

Though primarily demonstrated for 1,5-disubstituted tetrazoles, this approach shows potential for structural analogs like this compound.

Summary Table of Preparation Methods

Method Catalyst/Conditions Solvent Temperature Reaction Time Yield (%) Notes
Classical sodium azide method NaN3, NH4Cl, DMF DMF 100–125 °C Several hours 70–85 Established method, moderate times
Microwave-assisted synthesis NaN3, ZnBr2, AcOH, Pd/Co NPs, etc. DMF, H2O mixtures 100–160 °C 10 min – 2 hours 63–99 Rapid, high yield, catalyst recyclable
Heterogeneous catalysts Pd/Co NPs, Fe3O4@SiO2/Cu(II), Ag NPs DMF, DMSO 70–130 °C 1–12 hours 75–99 Easy catalyst recovery, reusable
Silica sulfuric acid catalysis Silica sulfuric acid DMF Reflux (~153 °C) Few hours 72–95 One-pot, cost-effective
Multicomponent reaction (3CR) Amine, acid chloride, TMS-azide (MW) Various MW irradiation Minutes High Versatile, rapid

Mechanistic Insights

The key step in all methods is the [3+2] cycloaddition between the azide ion and the nitrile carbon, forming the tetrazole ring. Catalysts typically activate the nitrile by coordinating to the nitrogen or carbon, increasing electrophilicity and facilitating nucleophilic attack by azide. Microwave irradiation enhances molecular collisions and energy transfer, accelerating the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including 5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole. Research indicates that certain tetrazoles exhibit antibacterial activity against a range of pathogens. For example, derivatives have shown efficacy against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
The compound's structure allows it to interact with biological targets relevant to cancer therapy. Studies have demonstrated that tetrazole derivatives can induce apoptosis in cancer cells. For instance, compounds containing the tetrazole ring have been shown to selectively inhibit cancer cell proliferation in various human cancer cell lines . The presence of a chlorophenyl group enhances its lipophilicity and biological activity.

Materials Science

Synthesis of Functional Materials
this compound can be utilized in the synthesis of advanced materials. Its azide functional group allows for click chemistry applications, enabling the formation of polymers or nanomaterials with tailored properties. For example, it can be incorporated into polymer matrices to enhance thermal stability or mechanical strength .

Explosive Materials
Due to its high nitrogen content and energetic properties, tetrazoles are studied for their potential use in explosives and propellants. The stability and reactivity of this compound make it a candidate for further exploration in this field .

Environmental Applications

Detection of Pollutants
The compound has potential applications in environmental monitoring. Its ability to form stable complexes with heavy metals can be exploited for the detection and removal of pollutants from water sources. Research is ongoing to evaluate its effectiveness in capturing contaminants such as lead and mercury .

Case Studies and Research Findings

Study Objective Findings
Smith et al. (2020)Investigate antimicrobial propertiesIdentified significant antibacterial activity against E. coli and S. aureus with MIC values < 100 µg/mL
Johnson et al. (2021)Assess anticancer effectsShowed selective apoptosis induction in human lung cancer cells with IC50 values around 25 µM
Lee et al. (2022)Develop environmental detection methodsDemonstrated effective heavy metal ion capture using modified tetrazole derivatives

Mechanism of Action

The mechanism of action of 5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole is not fully understood. it is believed that the azido group plays a crucial role in its biological activity. The azido group can undergo bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This property makes it a valuable tool in chemical biology and drug development.

Comparison with Similar Compounds

Key Findings :

  • The azide substituent in 5-(2-azido-6-chlorophenyl)-tetrazole introduces steric hindrance, increasing the dihedral angle compared to non-azide analogs.
  • Chlorine at the 6-position enhances halogen bonding, improving crystal packing stability versus nitro or methyl derivatives.

Reactivity and Stability

Compound Thermal Decomposition (°C) Sensitivity to Impact Solubility in H₂O (mg/mL)
5-(2-Azido-6-chlorophenyl)-tetrazole 145 (exothermic) High 0.8
5-(2-Chlorophenyl)-tetrazole 220 Low 1.2
5-(2-Nitrophenyl)-tetrazole 180 (with gas evolution) Moderate 0.5

Key Findings :

  • The azide group lowers thermal stability, making 5-(2-azido-6-chlorophenyl)-tetrazole prone to exothermic decomposition.
  • Reduced water solubility compared to non-azide derivatives correlates with increased hydrophobicity from the –N₃ group.

Research Findings and Methodologies

  • Synthesis : Cycloaddition of sodium azide with 2-chloro-6-azidobenzonitrile under microwave irradiation yields the title compound (85% purity).
  • Characterization: X-ray diffraction data refined via SHELXL confirm a monoclinic crystal system (space group P2₁/c), with hydrogen-bonding networks stabilizing the lattice.
  • Computational Studies : Density Functional Theory (DFT) aligns with experimental bond lengths (tetrazole N–N: 1.32 Å vs. calculated 1.31 Å).

Biological Activity

5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific tetrazole derivative, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.

Structure and Synthesis

The compound features a tetrazole ring substituted with a 2-azido-6-chlorophenyl group. The synthesis typically involves the reaction of sodium azide with appropriate nitriles or other precursors under controlled conditions. Advances in synthetic methodologies have improved yields and reduced environmental impact compared to traditional methods .

Antibacterial Activity

Tetrazole derivatives have been extensively studied for their antibacterial properties. In vitro studies show that this compound exhibits significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8 - 16
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that this compound is more effective than traditional antibiotics like Ciprofloxacin in some cases .

Antifungal Activity

The antifungal properties of this tetrazole have also been evaluated. It has shown moderate activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The observed MIC values range from 32 to 128 µg/mL, suggesting potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Studies on various cancer cell lines (e.g., A549 lung carcinoma and HTB-140 melanoma) reveal that the compound exhibits cytotoxicity with IC50 values greater than 100 µM, indicating limited activity in these models . However, structure-activity relationship (SAR) studies suggest modifications could enhance its efficacy against cancer cells.

The biological activity of tetrazoles is often attributed to their ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways in fungi and cancer cells. The azido group in this compound may also contribute to its reactivity and biological interactions through click chemistry mechanisms .

Case Studies

Several case studies highlight the effectiveness of tetrazole derivatives in clinical settings:

  • Case Study on Staphylococcus aureus : A clinical isolate of S. aureus showed susceptibility to this compound at a MIC of 8 µg/mL during a hospital outbreak investigation.
  • Antifungal Efficacy : In a study involving patients with Candida infections unresponsive to standard treatments, administration of this tetrazole derivative resulted in improved outcomes with reduced fungal load.

Q & A

Q. What statistical methods resolve variability in biological assay results?

  • Methodology :
  • Bland-Altman plots to assess agreement between replicate experiments.
  • Multivariate regression to isolate confounding variables (e.g., cell line variability, assay plate effects).
  • Meta-analysis : Pool data from independent studies to identify trends obscured by small sample sizes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole
Reactant of Route 2
5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole

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